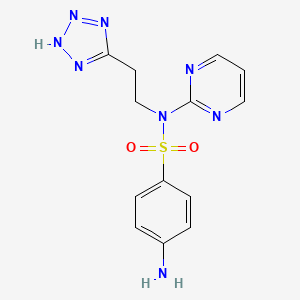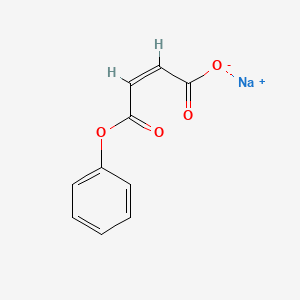
4-Amino-N-2-pyrimidinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-2-pyrimidinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in clinical practice. This particular compound is structurally related to sulfadiazine, which is commonly used as an anti-infective drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-2-pyrimidinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide involves multiple steps. One common method includes the reaction of 4-amino-N-(2-pyrimidinyl)benzenesulfonamide with ethyl tetrazole under specific conditions. The reaction typically requires a mixed solvent system, such as acetone and 1,4-dioxane, and is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-2-pyrimidinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of products depending on the substituents introduced .
Scientific Research Applications
4-Amino-N-2-pyrimidinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential antibacterial and antifungal properties.
Medicine: It is explored for its potential use in treating infections and other medical conditions.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 4-Amino-N-2-pyrimidinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide involves inhibiting the synthesis of dihydrofolic acid by targeting the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication . The compound acts as a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), which is required for bacterial synthesis of folic acid .
Comparison with Similar Compounds
Similar Compounds
Sulfadiazine: 4-Amino-N-(2-pyrimidinyl)benzenesulfonamide, commonly used as an anti-infective drug.
Sulfamethoxazole: Another sulfonamide antibiotic with similar antibacterial properties.
Sulfisoxazole: A sulfonamide antibiotic used to treat bacterial infections.
Uniqueness
4-Amino-N-2-pyrimidinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide is unique due to its specific structure, which includes a tetrazole ring.
Properties
CAS No. |
69518-42-9 |
|---|---|
Molecular Formula |
C13H14N8O2S |
Molecular Weight |
346.37 g/mol |
IUPAC Name |
4-amino-N-pyrimidin-2-yl-N-[2-(2H-tetrazol-5-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C13H14N8O2S/c14-10-2-4-11(5-3-10)24(22,23)21(13-15-7-1-8-16-13)9-6-12-17-19-20-18-12/h1-5,7-8H,6,9,14H2,(H,17,18,19,20) |
InChI Key |
OPFSHKXOTVDONY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)N(CCC2=NNN=N2)S(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14465983.png)


![Acetic acid, 2,2'-[[4,4'-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1'-biphenyl]-3,3'-diyl]bis(oxy)]bis-, disodium salt](/img/structure/B14465993.png)






![Benzene, [(2-cyclopenten-1-yloxy)methyl]-](/img/structure/B14466046.png)
